
Vitamin K1(25)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin K1 can be synthesized through various chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Vitamin K1 often involves the extraction from plant sources, particularly green leafy vegetables. The extracted compound is then purified using chromatographic techniques to obtain high-purity Vitamin K1 .
Chemical Reactions Analysis
Types of Reactions: Vitamin K1 undergoes several types of chemical reactions, including:
Oxidation: Vitamin K1 can be oxidized to form Vitamin K1 epoxide.
Reduction: It can be reduced to Vitamin K1 hydroquinone.
Substitution: Various substitution reactions can occur on the naphthoquinone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides
Major Products:
Oxidation: Vitamin K1 epoxide.
Reduction: Vitamin K1 hydroquinone.
Substitution: Various substituted naphthoquinone derivatives
Scientific Research Applications
Vitamin K1 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Essential for the treatment of Vitamin K deficiency and related bleeding disorders. It is also being researched for its potential role in bone health and cardiovascular disease prevention.
Industry: Used in the formulation of dietary supplements and fortified foods .
Mechanism of Action
Vitamin K1 functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamic acid residues on proteins. This modification is essential for the biological activity of several proteins involved in blood coagulation and bone metabolism. The molecular targets include clotting factors II, VII, IX, and X, as well as proteins like osteocalcin and matrix Gla-protein .
Comparison with Similar Compounds
Vitamin K1 is part of the Vitamin K family, which includes several structurally similar compounds:
Vitamin K2 (Menaquinone): Differentiated by the length of its isoprenoid side chain. It is primarily produced by bacteria and has various subtypes (MK-4 to MK-13).
Vitamin K3 (Menadione): A synthetic form that is water-soluble and used in animal feed.
Vitamin K4: Another synthetic variant with specific applications .
Uniqueness of Vitamin K1: Vitamin K1 is unique due to its primary occurrence in plant sources and its direct involvement in photosynthesis. It is the most common form of Vitamin K in the human diet and is crucial for maintaining normal blood clotting and bone health .
Biological Activity
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in various biological processes, particularly in blood coagulation and bone metabolism. This article delves into the biological activity of Vitamin K1(25), highlighting its mechanisms of action, health implications, and recent research findings.
Overview of Vitamin K1
Vitamin K1 is primarily found in green leafy vegetables and certain plant oils. It is essential for the synthesis of specific proteins required for blood clotting and bone health. The active form of Vitamin K1 undergoes conversion in the liver to its epoxide form, which serves as a cofactor for gamma-glutamyl carboxylase (GGCX), an enzyme critical for activating vitamin K-dependent proteins (VKDPs) involved in hemostasis and bone metabolism .
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Blood Coagulation :
- Vitamin K1 is vital for synthesizing clotting factors II (prothrombin), VII, IX, and X. These factors are essential for proper blood coagulation, preventing excessive bleeding during injuries.
- The vitamin K cycle allows for the recycling of Vitamin K1, enabling its continuous use in activating VKDPs even at low dietary intakes .
- Bone Health :
- Cardiovascular Health :
- Antioxidant Properties :
Case Studies
- Stroke Risk : A population-based case-control study indicated that low plasma levels of Vitamin K1 are associated with an increased risk of total and ischemic strokes among hypertensive patients. Participants with higher levels of Vitamin K1 showed significantly lower odds ratios for stroke incidence (OR = 0.58 for total stroke) compared to those with the lowest quartile .
- Heart Health in Adolescents : Research highlighted that adolescents with low Vitamin K1 intake exhibited unhealthy enlargement of the left ventricle, suggesting that adequate Vitamin K1 consumption is crucial for cardiovascular health even at a young age .
- Diabetes Incidence : A study demonstrated an inverse relationship between Vitamin K1 intake and the risk of developing diabetes. Participants with higher intakes had a 31% lower risk compared to those with the lowest intake levels .
Table 1: Summary of Biological Functions of Vitamin K1
Function | Mechanism | Health Implications |
---|---|---|
Blood Coagulation | Activates clotting factors II, VII, IX, X | Prevents excessive bleeding |
Bone Metabolism | Activates osteocalcin to bind calcium | Enhances bone density |
Cardiovascular Health | Regulates MGP to prevent arterial calcification | Reduces risk of cardiovascular diseases |
Antioxidant Activity | Protects against oxidative stress | Reduces cellular damage |
Table 2: Association Between Plasma Vitamin K1 Levels and Stroke Risk
Quartile of Vitamin K1 | Odds Ratio (Total Stroke) | Odds Ratio (Ischemic Stroke) |
---|---|---|
1 | Reference | Reference |
2 | 0.58 | 0.34 |
3 | Lower Risk | Lower Risk |
4 | Significantly Lower Risk | Significantly Lower Risk |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Vitamin K1(25) in complex biological matrices, and how do their parameters compare?
To ensure accuracy, reverse-phase HPLC coupled with UV/Vis detection (RP-HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Key validation parameters include:
- Limit of Detection (LOD) : ≤0.1 µg/mL for LC-MS/MS vs. ≤1 µg/mL for HPLC-UV .
- Recovery Rates : LC-MS/MS achieves >90% recovery in lipid-rich samples due to enhanced sensitivity, whereas HPLC-UV may require additional purification steps .
- Matrix Effects : LC-MS/MS is less prone to interference in plasma/serum compared to HPLC-UV .
Always validate methods using spiked matrices and include internal standards (e.g., deuterated Vitamin K1) to correct for extraction losses.
Q. How should researchers design in vitro experiments to assess Vitamin K1(25)’s stability under varying physiological conditions?
- pH and Temperature : Use buffer systems (e.g., PBS, Tris-HCl) across pH 2–8 and temperatures (4°C–37°C) to simulate gastrointestinal and cellular environments. Monitor degradation via time-course HPLC analysis .
- Light Sensitivity : Conduct experiments in amber vials under controlled light exposure (e.g., UV vs. visible light) to quantify photodegradation kinetics .
- Oxidative Stress : Introduce reactive oxygen species (ROS) generators (e.g., H₂O₂) and measure oxidation products via LC-MS .
Q. What are the critical considerations for selecting animal models to study Vitamin K1(25) bioavailability?
- Species-Specific Metabolism : Rodents (e.g., rats) exhibit faster biliary excretion than primates, necessitating dose adjustments .
- Genetic Knockouts : Use Vkorc1⁻/⁻ mice to isolate the role of Vitamin K epoxide reductase in pharmacokinetics .
- Dietary Controls : Standardize pre-trial diets to deplete endogenous Vitamin K stores and avoid confounding results .
Advanced Research Questions
Q. How can conflicting data on Vitamin K1(25)’s bioavailability in human vs. rodent studies be systematically reconciled?
Apply the PICO framework to dissect variables:
- Population : Compare human enterocyte models (Caco-2 cells) vs. in vivo rodent data .
- Intervention/Comparison : Normalize doses by body surface area (BSA) instead of weight to account for metabolic scaling .
- Outcome : Use compartmental pharmacokinetic modeling to adjust for interspecies differences in enterohepatic recirculation .
Meta-analysis of dose-response curves across studies can identify confounding factors (e.g., dietary fat content).
Q. What experimental strategies optimize the detection of Vitamin K1(25)-protein interactions in post-translational modification studies?
- Pull-Down Assays : Use γ-carboxyglutamic acid (Gla)-specific antibodies or immobilized metal affinity chromatography (IMAC) to isolate Vitamin K-dependent proteins (e.g., osteocalcin) .
- Isotopic Labeling : Incorporate ¹³C-labeled Vitamin K1(25) in cell cultures to track incorporation into proteins via LC-MS .
- Structural Validation : Pair crystallography (e.g., X-ray diffraction) with molecular dynamics simulations to map binding sites .
Q. How should researchers address discrepancies in reported thresholds for Vitamin K1(25) deficiency across cellular and organismal models?
- Dose-Response Curves : Generate parallel data in primary hepatocytes (in vitro) and knockout models (in vivo) to identify tissue-specific thresholds .
- Biomarker Correlation : Cross-reference plasma phylloquinone levels with functional biomarkers (e.g., PIVKA-II for coagulation activity) .
- Statistical Harmonization : Apply mixed-effects models to account for inter-laboratory variability in assay protocols .
Q. Methodological Frameworks for Data Interpretation
Q. How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide the prioritization of Vitamin K1(25) research questions?
- Novelty : Focus on understudied pathways (e.g., non-coagulation roles in neuronal signaling) .
- Ethical Compliance : Ensure animal protocols adhere to ARRIVE guidelines for humane endpoints .
- Relevance : Align with global health priorities (e.g., aging populations and osteoporosis) .
Q. Data Presentation and Reproducibility
Q. What are the best practices for presenting Vitamin K1(25) experimental data in peer-reviewed manuscripts?
- Tables : Include columns for raw data, normalized values (e.g., % control), and statistical significance (p-values) .
- Figures : Use line graphs for kinetic degradation studies and box plots for bioavailability comparisons .
- Supplemental Materials : Provide raw chromatograms, calibration curves, and detailed protocols for replication .
Q. How can researchers enhance the reproducibility of Vitamin K1(25) studies across laboratories?
Properties
IUPAC Name |
2-methyl-3-[(E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-enyl]naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3/b30-24+/t27-,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMAZXMEQPQQDC-VASYFTRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858569 | |
Record name | 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121840-65-1 | |
Record name | 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.